2H-[1,3]Dioxolo[4,5-F]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-[1,3]Dioxolo[4,5-F]phthalazine is a heterocyclic compound that features a fused dioxole and phthalazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-F]phthalazine typically involves multi-component reactions. One efficient method is a one-pot, four-component condensation reaction. This method uses hydrazinium hydroxide, phthalic anhydride, dimedone, and aromatic aldehydes under thermal solvent-free conditions . The reaction is catalyzed by cellulose-SO3H, a solid acidic catalyst, which facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of solid acidic catalysts and solvent-free conditions aligns with sustainable industrial practices.
Analyse Chemischer Reaktionen
Types of Reactions
2H-[1,3]Dioxolo[4,5-F]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
2H-[1,3]Dioxolo[4,5-F]phthalazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2H-[1,3]Dioxolo[4,5-F]phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it may interact with the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the GABA receptor, supporting its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2H-[1,3]Dioxolo[4,5-F]phthalazine can be compared with other similar heterocyclic compounds, such as:
[1,3]Dioxolo[4,5-g]chromen-8-ones: These compounds are structurally similar and have been evaluated for their cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring fusion and potential for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
234-18-4 |
---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-f]phthalazine |
InChI |
InChI=1S/C9H6N2O2/c1-2-8-9(13-5-12-8)7-4-11-10-3-6(1)7/h1-4H,5H2 |
InChI-Schlüssel |
GONZDLHEPMAAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C3=CN=NC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.